2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Catalog No.
S14006305
CAS No.
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic ...

Product Name

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridine-7-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-5-4-8(11(15)16)6-10(14)13-9/h4-7H,1-3H3,(H,15,16)

InChI Key

KSLUBVCSCAQAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=CC(=CC2=N1)C(=O)O

2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a tert-butyl group and a carboxylic acid functional group at the 7-position. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

The chemical reactivity of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be characterized by several types of reactions:

  • Substitution Reactions: The tert-butyl group can be substituted under specific conditions, allowing for the introduction of other functional groups.
  • Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, forming salts or esters.
  • Cyclization Reactions: The compound may undergo cyclization to form more complex structures, particularly when reacted with appropriate reagents or under specific conditions.
  • Oxidation and Reduction: The functional groups present can be oxidized or reduced, altering the compound's reactivity and properties.

Common reagents used in these reactions include various acids, bases, and transition metal catalysts depending on the desired transformation .

Imidazo[1,2-a]pyridine derivatives, including 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid, exhibit a wide range of biological activities. These compounds have been studied for their potential as:

  • Anticancer Agents: They show promise in inhibiting tumor growth through various mechanisms.
  • Antimicrobial Activity: Exhibiting effectiveness against bacterial and fungal infections.
  • Anti-inflammatory Properties: Some derivatives have been noted for their ability to reduce inflammation.
  • CNS Activity: Certain compounds in this class have shown potential as anxiolytics and sedatives .

The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological efficacy .

The synthesis of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves several steps:

  • Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving 2-aminopyridines and appropriate carbonyl compounds or alkynes under acidic or basic conditions .
  • Introduction of Tert-butyl Group: This is often accomplished through alkylation reactions using tert-butyl halides in the presence of bases.
  • Carboxylic Acid Functionalization: The carboxylic acid group can be introduced via oxidation of suitable precursors or by direct carboxylation reactions using carbon dioxide under specific conditions .

These methods are characterized by their efficiency and ability to yield high purity products.

The applications of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid span various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer and infectious diseases.
  • Biochemical Research: Used as a tool in studying biological pathways due to its unique structural properties.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications .

Interaction studies involving 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate its biological activity against specific cell lines or pathogens.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy .

Several compounds share structural similarities with 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acidMethyl group at position 2Anticancer, antimicrobial
4-(Trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl group at position 4Antimicrobial
5-Bromoimidazo[1,2-a]pyridineBromine substituent at position 5Anticancer

Uniqueness

The uniqueness of 2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid lies in its specific combination of substituents that enhance its lipophilicity and potentially improve its bioavailability compared to other derivatives. Additionally, its distinct carboxylic acid functionality may confer unique interactions with biological targets that are not present in other similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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